κ-Opioid Receptor Affinity: Picraline vs. Akuammine, Akuammidine, and Akuammicine
Picraline exhibits micromolar binding affinity for the κ-opioid receptor (Ki = 2.38 μM) with >50-fold selectivity over the μ-opioid receptor (Ki = 132 μM) [1]. This κ-preferring profile differs from akuammine, which binds μOR with sub-micromolar affinity (Ki = 0.3 μM), and akuammidine (Ki μOR = 0.6 μM), both of which demonstrate μ-preferring binding [2][3]. Picraline also displays distinct functional activity—acting as a partial agonist at κOR (EC₅₀ = 1.4 μM, Eₘₐₓ = 52% in cAMP inhibition assay) while showing no detectable agonist activity at μOR, in contrast to akuammine which functions as a full μOR agonist [1].
| Evidence Dimension | Opioid receptor binding affinity (Ki, μM) and functional activity |
|---|---|
| Target Compound Data | μOR Ki = 132 μM (no functional activity); κOR Ki = 2.38 μM, EC₅₀ = 1.4 μM, Eₘₐₓ = 52%; δOR Ki = 98.8 μM |
| Comparator Or Baseline | Akuammine: μOR Ki = 0.3 μM, κOR Ki = 1.68 μM; Akuammidine: μOR Ki = 0.6 μM, κOR Ki = 8.6 μM; Akuammicine: κOR EC₅₀ = 0.058 μM (full agonist) |
| Quantified Difference | Picraline κOR/μOR selectivity ratio = 55:1; akuammine κOR/μOR ratio = 0.18:1; akuammicine κOR EC₅₀ 24-fold more potent than picraline |
| Conditions | Radioligand binding assays using [³H]DAMGO (μOR), [³H]U69,593 (κOR), and [³H]DPDPE (δOR) in HEK-293 cells expressing human receptors; cAMP GloSensor functional assays |
Why This Matters
Picraline's unique κ-preferring profile with partial agonism enables selective probing of κ-opioid receptor function without confounding μ-opioid activity, a critical requirement for studies dissecting opioid receptor subtype pharmacology.
- [1] Creed SM, Gutridge AM, Argade MD, Hennessy MR, Friesen JB, Pauli GF, van Rijn RM, Riley AP. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. J Nat Prod. 2021;84(1):71-80. View Source
- [2] Menzies JRW, Paterson SJ, Duwiejua M, Corbett AD. Akuammine and dihydroakuammine, two indolomonoterpene alkaloids displaying affinity for opioid receptors. Br J Pharmacol. 1992;107(Suppl):141P. View Source
- [3] Broadbear JH, et al. Akuammidine binding at opioid receptors. LIVIVO Database Entry 1998. View Source
